N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide dihydrochloride is a chemical compound that has garnered interest in scientific research due to its potential applications in medicinal chemistry, particularly in the field of cancer treatment. This compound is classified as a hydrazine derivative and is structurally related to phenylbutanamide, which is known for its biological activity.
The compound can be synthesized through various methods, as outlined in several patents and research articles. Notably, the synthesis and characterization of N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide dihydrochloride have been documented in patent literature and scientific studies, emphasizing its relevance in drug development .
N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide dihydrochloride is classified under the category of organic compounds, specifically as an amide due to the presence of the amide functional group (–C(=O)NH–). It is also categorized as a hydrazine derivative because of the hydrazine (–NH–NH2) moiety present in its structure.
The synthesis of N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide dihydrochloride typically involves several steps:
Technical details regarding reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity .
The molecular structure of N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide dihydrochloride can be represented as follows:
The compound's structural data can be derived from spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm its molecular integrity and functional groups .
N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide dihydrochloride can participate in various chemical reactions, including:
Technical details regarding these reactions include reaction mechanisms, conditions, and yields .
The mechanism of action for N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide dihydrochloride is primarily investigated concerning its role as an inhibitor of specific enzymes involved in cancer progression, such as histone deacetylases (HDACs).
Data from molecular docking studies indicate that this compound effectively occupies the HDAC binding site, blocking substrate access .
Relevant data from analytical methods such as High Performance Liquid Chromatography (HPLC) provide insights into purity and stability profiles .
N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide dihydrochloride has several potential applications:
Lysine-specific demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent enzyme that catalyzes the removal of mono- and dimethyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). This activity positions LSD1 as a bidirectional transcriptional regulator: demethylation of H3K4 represses gene expression, while H3K9 demethylation activates it [3] [7]. LSD1 functions within multiprotein complexes, such as the CoREST complex, which directs its substrate specificity and enables engagement with nucleosomal substrates [1] [10]. By altering histone methylation landscapes, LSD1 dynamically controls chromatin accessibility and gene networks governing cell differentiation, proliferation, and metabolism [3] [4]. Dysregulation of LSD1 disrupts epigenetic equilibrium, contributing to aberrant transcriptional programs in cancer and other diseases. For example, LSD1 overexpression stabilizes oncogenic transcription factors (e.g., STAT3, SOX2) and silences tumor suppressors by establishing repressive chromatin states [7] [10].
LSD1 is aberrantly overexpressed in diverse malignancies, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), Ewing sarcoma, prostate cancer, and oral squamous cell carcinoma (OSCC). Its expression correlates with aggressive phenotypes, metastasis, and poor prognosis [1] [3] [9]. Mechanistically, LSD1 drives pathogenesis through multiple axes:
Pharmacological LSD1 inhibition reverses these processes, making it a compelling therapeutic strategy. Preclinical studies show that LSD1 inhibitors impair tumor growth, restore differentiation, and synergize with immunotherapy [6] [9] [10].
N-[4-(2-Hydrazinylethyl)phenyl]-4-phenylbutanamide dihydrochloride (CAS: 1591932-50-1, C₁₈H₂₄ClN₃O) is a novel small-molecule inhibitor distinguished by its hybrid pharmacophore design. Its structure integrates two functional domains critical for targeting LSD1:
Table 1: Structural Features and Putative Functions of Key Substituents
| Structural Component | Chemical Function | Role in LSD1 Inhibition |
|---|---|---|
| Hydrazine group (-NH-NH₂) | Nucleophilic center | Reversible FAD chelation |
| Phenylbutanamide chain | Hydrophobic linker | Substrate-binding site engagement |
| Ethylphenyl linker | Conformational flexibility | Optimal spatial positioning of pharmacophores |
| Dihydrochloride salt | Solubility enhancer | Improved bioavailability in aqueous media |
This compound’s uniqueness lies in its dual mechanism: (1) direct enzymatic inhibition via FAD interaction, and (2) disruption of LSD1-protein complexes (e.g., CoREST, STAT3) through its hydrophobic tail [1] [10]. Unlike irreversible inhibitors (e.g., tranylcypromine analogs), its reversible binding may reduce off-target effects while maintaining efficacy in cellular models [1] [9]. In prostate cancer cells, analogs like SP-2509 (structurally related) synergize with BRD4 inhibitors, highlighting its potential in combinatorial epigenetic therapy [9].
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: